molecular formula C8H5BrN2O2 B086443 5-bromo-1H-indazole-3-carboxylic Acid CAS No. 1077-94-7

5-bromo-1H-indazole-3-carboxylic Acid

Cat. No.: B086443
CAS No.: 1077-94-7
M. Wt: 241.04 g/mol
InChI Key: AMJVXOOGGBPVCZ-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazole-3-carboxylic acid (CAS: 1077-94-7) is a halogenated indazole derivative with a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol. Structurally, it features a bromine substituent at position 5 and a carboxylic acid group at position 3 of the indazole core. This compound is synthesized via bromination of indazole-3-carboxylic acid in glacial acetic acid with bromine at 90°C, yielding a pale yellow crystalline solid with good efficiency (74–84.8% yield) . It is commercially available (e.g., BLDpharm, ≥97% purity) and stored at 2–8°C under dry conditions .

The carboxylic acid group at position 3 enables diverse derivatization, such as esterification or amide formation, making it a key intermediate in medicinal chemistry and materials science. For instance, it serves as a precursor for Suzuki coupling reactions to generate C-5-substituted indazoles . Its bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 5-bromo-1H-indazole-3-carboxylic Acid is the protein kinase . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

This compound and its derivatives function as protein kinase inhibitors . They interact with protein kinases, preventing them from adding phosphate groups to other proteins. This inhibition can alter the activity of the targeted proteins, leading to changes in cell behavior .

Biochemical Pathways

These could include pathways related to cell growth, division, and signal transduction .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and effectiveness .

Result of Action

The inhibition of protein kinases by this compound can lead to a variety of molecular and cellular effects. For instance, it may inhibit cell growth, which could potentially be useful in the treatment and prevention of diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .

Biological Activity

5-Bromo-1H-indazole-3-carboxylic acid (CAS No. 1077-94-7) is a compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom and a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

  • Molecular Formula: C8_8H5_5BrN2_2O2_2
  • Molecular Weight: 241.04 g/mol
  • Key Functional Groups: Bromine atom at the 5th position, carboxylic acid at the 3rd position.

Physical Properties

PropertyValue
Boiling PointNo data available
H-bond Acceptors3
H-bond Donors2
Rotatable Bonds1

The biological activity of this compound is influenced by its chemical structure. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the carboxylic acid group allows for hydrogen bonding with biological macromolecules. This interaction can modulate enzyme activity and influence various biochemical pathways.

Interaction with Biological Targets

The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation:

  • Enzyme Inhibition: The hydrazide derivative of this compound can inhibit enzymes by binding to their active sites, thus modulating biochemical pathways that are crucial in disease mechanisms .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Case Study: A series of indazole derivatives were evaluated for their ability to inhibit cancer cell proliferation. One derivative exhibited an IC50_{50} value of less than 4.1 nM against FGFR1, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Study Findings: In vitro studies have shown that indazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential:

  • Research Evidence: Studies indicate that certain derivatives can reduce inflammation markers in cell cultures, suggesting a therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of indazole derivatives. The presence of specific substituents on the indazole ring influences potency and selectivity against various biological targets.

Key SAR Findings

CompoundTargetIC50_{50} (nM)
Indazole derivative AFGFR1<4.1
Indazole derivative BEGFR T790M5.3
Indazole derivative CAurora Kinases26 - 15

These findings highlight the importance of specific modifications in enhancing the biological activity of indazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents
5-Bromo-1H-indazole-3-carboxylic acid serves as a critical intermediate in the synthesis of several pharmaceuticals. It is particularly notable for its role in developing anti-cancer agents. Researchers have synthesized various derivatives of this compound to enhance potency and selectivity against cancer cell lines. For instance, studies have shown that derivatives exhibit promising results in inhibiting tumor growth through targeted mechanisms .

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indazole derivatives incorporating this compound. These compounds were evaluated for their anticancer activity, demonstrating significant inhibition of cell proliferation in various cancer types .

Biochemical Research

Enzyme Inhibition Studies
This compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding. Its structure allows researchers to explore interactions with biological targets, aiding the development of targeted therapies for diseases such as diabetes and neurodegenerative disorders .

Case Study: Mechanistic Insights
Research focusing on the binding affinity of this compound to specific enzymes has provided insights into its potential as a lead compound for drug development. The findings suggest that modifications to the carboxylic acid group can enhance binding efficacy and selectivity .

Material Science

Novel Materials Development
In material science, this compound is explored for creating innovative materials, including polymers and coatings. Its unique chemical structure contributes to properties that are beneficial for developing advanced materials with specific functionalities .

Case Study: Polymer Synthesis
Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical properties. These advancements open avenues for applications in electronics and coatings .

Analytical Chemistry

Standardization in Chromatography
The compound is employed as a standard in chromatographic techniques, facilitating the accurate quantification of similar compounds in complex mixtures. Its stability under various conditions makes it an ideal candidate for use in analytical methods .

Case Study: Method Development
A study demonstrated the application of this compound as a reference standard in high-performance liquid chromatography (HPLC), leading to enhanced sensitivity and resolution when analyzing pharmaceutical formulations .

Agrochemical Applications

Development of New Agrochemicals
The potential use of this compound in agrochemical development is being investigated, particularly for pest control solutions. Its biological activity suggests that it may serve as a lead compound for formulating new pesticides or herbicides .

Case Study: Pest Control Efficacy
Research has indicated that derivatives of this compound exhibit insecticidal properties against common agricultural pests. Field trials are ongoing to evaluate their effectiveness compared to traditional agrochemicals .

Summary Table of Applications

Application AreaKey FocusNotable Findings
Pharmaceutical DevelopmentAnti-cancer agentsSignificant inhibition of cancer cell proliferation
Biochemical ResearchEnzyme inhibition studiesEnhanced binding efficacy through structural modifications
Material ScienceNovel materials developmentImproved thermal stability and mechanical properties
Analytical ChemistryStandardization in chromatographyEnhanced sensitivity and resolution in HPLC
Agrochemical ApplicationsDevelopment of new pesticidesInsecticidal properties against agricultural pests

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-bromo-1H-indazole-3-carboxylic acid to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use bromination of indazole-3-carboxylic acid in acetic acid at 80–90°C for 3–5 hours, followed by slow cooling to precipitate the product. Adjust stoichiometric ratios (e.g., bromine equivalents) to minimize side reactions .
  • Solvent Selection: Polar aprotic solvents like DMF enhance solubility during alkylation steps, while acetic acid is optimal for bromination due to its protonating ability .
  • Purification: Employ recrystallization from DMF/acetic acid mixtures or column chromatography (e.g., LC-prep) to isolate pure fractions. Monitor purity via HPLC-MS (≥97% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Confirmation: Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substituent positions (e.g., δ 8.66 ppm for indazole protons) and assess alkylation efficiency .
  • Purity Assessment: HPLC-MS with reverse-phase C18 columns detects unreacted intermediates or byproducts. For crystallography, SHELX software refines X-ray diffraction data to confirm molecular packing and hydrogen-bonding networks .
  • Thermal Stability: Differential scanning calorimetry (DSC) determines the melting point (290–292°C) and decomposition profile .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

  • Variable Parameters: Yields (40–75%) depend on bromine source (e.g., Br2\text{Br}_2 vs. NBS\text{NBS}), reaction time, and cooling rates. Systematic Design of Experiments (DoE) can identify optimal conditions .
  • Troubleshooting Incomplete Reactions: Add NaH in excess (3.2 equiv) to ensure deprotonation of the indazole nitrogen and carboxylic acid group. For stalled alkylation, supplement with additional alkyl halide (e.g., 1-bromobutane) and monitor via HPLC-MS .

Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Predict binding affinities for targets like cytochrome P450 enzymes (CYP1A2, CYP3A4) by modeling interactions at active sites. Use TPSA (Topological Polar Surface Area) and Log S (solubility) to optimize pharmacokinetics .
  • QSAR Modeling: Corrogate substituent effects (e.g., bromine at position 5) with inhibitory activity against α-glucosidase or cholinesterase. Validate predictions with enzymatic assays (IC50_{50} values) .

Q. How can researchers mitigate solubility challenges during biological testing of this compound derivatives?

Methodological Answer:

  • Formulation Strategies: Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Adjust pH to ionize the carboxylic acid group (pKa ~3–4) .
  • Prodrug Design: Synthesize methyl ester or amide derivatives (e.g., 5-bromo-1H-indazole-3-carboxamide) to improve membrane permeability. Hydrolyze in vivo using esterases .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of 5-Bromo-1H-indazole-3-carboxylic Acid and Analogues

Compound Name Substituents Functional Groups Key Properties/Applications
This compound Br at C5, COOH at C3 Carboxylic acid Suzuki coupling precursor ; antibacterial agent
5-Chloro-1H-indazole-3-carboxylic acid Cl at C5, COOH at C3 Carboxylic acid Similar reactivity; lower molecular weight (197.6 g/mol)
6-Bromo-1H-indazole-3-carboxylic acid Br at C6, COOH at C3 Carboxylic acid Altered regiochemistry impacts electronic properties and binding affinity
Methyl 5-bromo-1H-indazole-3-carboxylate Br at C5, COOCH₃ at C3 Methyl ester Enhanced lipophilicity; 98% yield via H₂SO₄/MeOH reflux
5-Bromo-3-isopropyl-1H-indazole Br at C5, isopropyl at C3 Alkyl substituent Reduced polarity; used in macrocyclic compound synthesis

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility Melting Point LogP (Predicted)
This compound Low in H₂O; soluble in DMSO >250°C (decomposes) 1.8
Methyl 5-bromo-1H-indazole-3-carboxylate Soluble in EtOAc/hexane 141–142°C 2.5
5-Chloro-1H-indazole-3-carboxylic acid Similar to bromo analogue >250°C 1.2

Research Findings and Challenges

  • Regioselectivity Issues : Esterification of this compound can yield unexpected products (e.g., 1-methyl derivative 9 ) due to competing N-alkylation .
  • Synthetic Optimization : Pd(OAc)₂/CsF systems improve Suzuki coupling yields (70–85%) compared to Pd(PPh₃)₄ .
  • Toxicity : The compound has hazard codes H302/H315 (harmful if swallowed; skin irritation), necessitating careful handling .

Properties

IUPAC Name

5-bromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJVXOOGGBPVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428123
Record name 5-bromo-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-94-7
Record name 5-bromo-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of indazole-3-carboxylic acid (CX) (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) was heated at 120° C. to get a clear solution. The solution was cooled to 90° C. A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) was added slowly to the solution while heating at 90° C. The solution was further heated 16 h at 90° C. The solution was cooled to room temperature, poured into ice water and further stirred at room temperature for 15 min. The solids formed were filtered, washed with cold water and dried under vacuum at room temperature to get 5-bromo-1H-indazole-3-carboxylic acid (CXV) as a white solid (1.30 g, 5.39 mmol, 87.5% yield). 1H NMR (DMSO-d6) δ ppm 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H); ESIMS found for C8H4BrN2O2 m/z 242.0 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.633 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

5-bromo-1H-indazole-3-carboxylic Acid
5-bromo-1H-indazole-3-carboxylic Acid
5-bromo-1H-indazole-3-carboxylic Acid
5-bromo-1H-indazole-3-carboxylic Acid
5-bromo-1H-indazole-3-carboxylic Acid
5-bromo-1H-indazole-3-carboxylic Acid

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